N-(1,3-benzodioxol-4-ylmethyl)-1H-imidazole-5-carboxamide
Description
N-(1,3-benzodioxol-4-ylmethyl)-1H-imidazole-5-carboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzodioxole moiety linked to an imidazole ring, which contributes to its distinctive properties and reactivity.
Properties
IUPAC Name |
N-(1,3-benzodioxol-4-ylmethyl)-1H-imidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c16-12(9-5-13-6-15-9)14-4-8-2-1-3-10-11(8)18-7-17-10/h1-3,5-6H,4,7H2,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXOQFNNPCTJNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)CNC(=O)C3=CN=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-4-ylmethyl)-1H-imidazole-5-carboxamide typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through a series of reactions starting from catechol and formaldehyde, followed by cyclization.
Imidazole Ring Formation: The imidazole ring is often synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Coupling Reaction: The final step involves coupling the benzodioxole moiety with the imidazole ring through an amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The benzodioxole moiety can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.
Reduction: Reduction of the imidazole ring can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon (Pd/C), mild temperatures.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Carboxylic acids, quinones.
Reduction: Reduced imidazole derivatives.
Substitution: Alkylated or acylated imidazole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic reactions.
Material Science: It is used in the synthesis of polymers and advanced materials due to its unique structural properties.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Biochemical Probes: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine:
Anticancer Research: The compound has shown potential in inhibiting cancer cell growth and inducing apoptosis in various cancer cell lines.
Antimicrobial Activity: It has been evaluated for its antimicrobial properties against a range of bacterial and fungal pathogens.
Industry:
Pharmaceuticals: The compound is used in the development of new pharmaceutical agents due to its bioactive properties.
Agriculture: It is explored for use in agrochemicals to protect crops from pests and diseases.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-4-ylmethyl)-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodioxole moiety can interact with hydrophobic pockets in proteins, while the imidazole ring can form hydrogen bonds with amino acid residues. This dual interaction can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
N-(1,3-benzodioxol-5-yl)-4-(thieno[3,2-d]pyrimidin-4-yl)piperazine-1-carboxamide: This compound shares the benzodioxole moiety but has a different heterocyclic ring, leading to distinct biological activities.
1-(1,3-benzodioxol-4-yl)-N-methyl-2-propanamine: This compound also contains the benzodioxole moiety but differs in its amine substitution, affecting its reactivity and applications.
Uniqueness: N-(1,3-benzodioxol-4-ylmethyl)-1H-imidazole-5-carboxamide is unique due to its specific combination of the benzodioxole and imidazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
